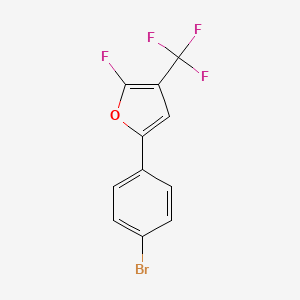

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan

Description

Properties

CAS No. |

391683-57-1 |

|---|---|

Molecular Formula |

C11H5BrF4O |

Molecular Weight |

309.05 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-fluoro-3-(trifluoromethyl)furan |

InChI |

InChI=1S/C11H5BrF4O/c12-7-3-1-6(2-4-7)9-5-8(10(13)17-9)11(14,15)16/h1-5H |

InChI Key |

OYOURJKUWUWGQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)F)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Gold(I)-Catalyzed Cycloisomerization

This method leverages the cycloisomerization of fluoroalkynones to generate fluorinated furan derivatives:

-

- Fluorination : Fluorination of tert-butyldimethylsilyl but-1-en-3-yn-1-yl ethers with Selectfluor yields mono-fluorobut-3-yn-1-ones.

- Cyclization : A 5-endo-dig cyclization is catalyzed by a combination of chlorotriphenylphosphine gold(I) and silver trifluoromethanesulfonate (5 mol%) in dichloromethane under ambient conditions.

- Product Formation : This reaction yields 2,5-diaryl-substituted 3-fluorofurans with high efficiency (89–96%).

-

- High yield and selectivity.

- Ambient reaction conditions.

Transition-Metal-Free Continuous-Flow Synthesis

This method focuses on the direct transformation of dienes into furan derivatives without the use of transition metals:

-

- Photooxidation : A diene substrate undergoes photooxidation using a photosensitizer like Rose Bengal in a CH₂Cl₂/CH₃OH solvent system.

- Dehydration : The intermediate endoperoxide is dehydrated to form the furan compound.

- Continuous Flow Optimization : The process is optimized in a continuous-flow setup for higher yields and reproducibility.

-

- Avoids the use of expensive transition metals.

- Higher yields compared to batch processes.

Halogenation and Cross-Coupling Approaches

Halogenation followed by Suzuki–Miyaura cross-coupling is another route to synthesize substituted furans:

-

- Halogenation : A precursor furan is halogenated using bromine in acetic acid or iodine with bis(trifluoroacetoxy)iodobenzene (BTI) as a catalyst.

- Cross-Coupling : The halogenated intermediate undergoes palladium(0)-catalyzed Suzuki coupling with an aryl boronic acid to introduce the bromophenyl group.

-

- Versatile for introducing various substituents.

Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Gold(I)-Catalyzed Cycloisomerization | Chlorotriphenylphosphine gold(I), Selectfluor | ~89–96 | High yield, ambient conditions | Catalyst dependency |

| Transition-Metal-Free Continuous Flow | Rose Bengal, CH₂Cl₂/CH₃OH | ~40–58 | No transition metals, scalable | Requires specialized equipment |

| Halogenation & Cross-Coupling | Bromine/BTI, palladium(0), aryl boronic acid | Variable | Versatile substituent introduction | Costly reagents (e.g., palladium) |

Notes on Optimization

- Reaction Conditions : Temperature, solvent choice, and reagent purity significantly impact yield and selectivity.

- Catalyst Recycling : For gold(I)-catalyzed methods, recycling catalysts can improve cost efficiency.

- Scalability : Continuous-flow methods are more suitable for industrial-scale synthesis due to their reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan can undergo various chemical reactions, including:

Oxidation: Conversion of the furan ring to a more oxidized state.

Reduction: Reduction of the bromophenyl group.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furans.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan rings and halogenated phenyl groups often exhibit significant biological activity. Specifically, derivatives of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan have been studied for their potential antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of the compound in biological systems.

Anticancer Properties

Molecular docking studies have suggested that this compound may interact effectively with certain enzymes and receptors involved in cancer pathways. Its structural characteristics allow for potential binding to targets associated with tumor growth, making it a candidate for further development as an anticancer agent.

Case Study: Antimicrobial Evaluation

A series of studies have evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. For instance, thiourea derivatives were tested against Staphylococcus epidermidis, showing promising results that could parallel findings for 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan .

Material Science

The unique properties of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan also extend to material science applications. The incorporation of fluorinated compounds into materials can enhance their thermal stability and chemical resistance. This compound's trifluoromethyl group is particularly valuable in developing high-performance materials used in electronics and coatings.

Synthesis and Derivatives

Several synthetic routes have been explored to produce 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan. The synthesis often involves halogenation reactions or the use of specific catalysts to achieve the desired functionalization. The ability to modify this compound's structure opens avenues for creating derivatives with enhanced biological activity or improved material properties .

Data Table: Comparison of Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Bromo-4-fluorobenzotrifluoride | 0.98 | Contains bromine and fluorine; used in electronics |

| 2-Bromo-6-fluorobenzotrifluoride | 0.94 | Similar halogenated structure; potential pharmaceutical applications |

| 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene | 0.92 | Exhibits similar electronic properties; studied for biological activity |

| 5-Bromo-2-fluorobenzotrifluoride | 0.90 | Contains multiple fluorine atoms; relevant in agrochemicals |

This table highlights the structural similarities between 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan and other compounds, emphasizing its unique combination of functional groups that influence reactivity and biological activity.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Furan Derivatives

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate (CAS 175276-59-2)

- Structural Differences : Chlorine replaces bromine at the para position; an ester group is present at position 3 instead of CF₃.

- Impact: Electronic Effects: Chlorine (Cl) has lower electronegativity than bromine (Br), reducing electron-withdrawing effects. Applications: Used in agrochemicals due to balanced solubility and stability .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS 131524-46-4)

- Structural Differences : Chlorophenyl substituent; dioxolane and carboxylic acid groups replace fluorine and CF₃.

- Impact :

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4)

- Structural Differences : Additional methyl and hydroxyl groups; chlorine replaces bromine.

- Synthetic Utility: Intermediate for chiral synthesis due to the alcohol functionality .

Heterocyclic Core Modifications

2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran

- Structural Differences : Benzofuran core instead of furan; sulfinyl group at position 3.

- Impact :

5-(4-Bromophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

- Structural Differences : Pyrazole core replaces furan; phenyl group at position 1.

- Impact :

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Functional Group Variations

5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y)

- Structural Differences : Carboxamide replaces fluorine at position 2.

- Impact :

5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carbonyl Chloride

Data Tables

Table 1: Substituent Effects on Physical Properties

*Calculated using ChemAxon.

Biological Activity

5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan typically involves the reaction of appropriate precursors under controlled conditions. The presence of bromine and trifluoromethyl groups is significant as they can influence the compound's reactivity and biological properties.

Antibacterial Activity

Research indicates that compounds containing furan and substituted phenyl groups exhibit notable antibacterial properties. For instance, a study evaluated a series of furan derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups, such as bromine and trifluoromethyl, showed enhanced antibacterial activity compared to their counterparts without these substituents.

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan | Staphylococcus aureus | 32 |

| 5-(4-Fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | E. coli | 64 |

| 5-(Bromophenyl)-3-(furan-2-yl)-1H-pyrazole | Bacillus subtilis | 16 |

Antifungal Activity

The antifungal activity of furan derivatives has also been documented. Compounds similar to 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan were tested against fungal strains like Candida albicans and Aspergillus niger. The presence of halogen atoms was found to enhance antifungal activity.

Table 2: Antifungal Activity of Furan Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan | Candida albicans | 40 |

| 5-(4-Nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Aspergillus niger | 50 |

Anticancer Activity

The anticancer potential of furan derivatives has been explored in various studies. Compounds with similar structures have shown promise in inhibiting the growth of cancer cell lines such as HeLa and MCF-7. The incorporation of halogen atoms often correlates with increased cytotoxicity.

Table 3: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan | HeLa | 15 |

| 5-(Trifluoromethylphenyl)-3-(furan-2-yl)-1H-pyrazole | MCF-7 | 20 |

The mechanism by which 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan exerts its biological effects is not fully elucidated. However, studies suggest that it may involve the inhibition of key enzymes or pathways critical for bacterial growth or cancer cell proliferation. The electron-withdrawing nature of the trifluoromethyl group may enhance the compound's ability to interact with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly affect the biological activity of furan derivatives. For example:

- Electron-Withdrawing Groups : The presence of bromine or trifluoromethyl groups enhances antibacterial and anticancer properties.

- Positioning : Substituents on specific positions of the phenyl ring can lead to varying levels of potency against different biological targets.

Case Studies

Recent case studies have highlighted the effectiveness of furan derivatives in treating resistant strains of bacteria and cancer cells. For example, a derivative similar to 5-(4-Bromophenyl)-2-fluoro-3-(trifluoromethyl)furan demonstrated significant activity against rifampicin-resistant Mycobacterium tuberculosis, showcasing its potential in addressing drug resistance in infections.

Q & A

Basic: What synthetic strategies are effective for constructing the furan core with bromophenyl and trifluoromethyl substituents?

Methodological Answer:

The synthesis of bromophenyl- and trifluoromethyl-substituted furans typically involves multi-step strategies:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using bromophenyl boronic acids (e.g., 4-bromophenylboronic acid) to introduce the bromophenyl group onto halogenated furan precursors .

- Trifluoromethylation : Radical trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under copper/photo-catalytic conditions. Alternatively, halogen-exchange reactions (e.g., CF₃ group introduction via nucleophilic displacement of bromine) .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or deoxyfluorination (e.g., DAST) at the C2 position of the furan ring.

Key Evidence : Oxidation steps using 3-chloroperoxybenzoic acid (mCPBA) for sulfinyl group formation in analogous benzofuran derivatives (e.g., 2-(4-bromophenyl)-5-fluoro derivatives) highlight the importance of controlled reaction conditions (solvent: dichloromethane, temperature: 273 K → room temperature) and purification via column chromatography .

Basic: How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

- X-Ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For example, in 2-(4-bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran, bond angles like C4–C5–C6 (119.38°) and torsional parameters (e.g., C8–C9–C14) were determined with high precision (R factor = 0.041) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for fluorine-coupled protons (e.g., ²J coupling for trifluoromethyl groups) and aromatic protons.

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

Key Evidence : Structural refinement using riding H-atom models (Uiso(H) = 1.2Ueq(C)) in X-ray studies ensures accurate hydrogen placement .

Advanced: What are the key considerations in optimizing reaction conditions for introducing electron-withdrawing groups like trifluoromethyl onto furan derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of trifluoromethylation reagents.

- Catalysis : Copper(I) iodide or photoredox catalysts promote radical trifluoromethylation.

- Temperature Control : Low temperatures (−78°C to 0°C) mitigate side reactions (e.g., over-fluorination).

- Substituent Compatibility : Ensure bromophenyl groups are inert under trifluoromethylation conditions (e.g., avoid Pd-catalyzed debromination).

Key Evidence : In sulfonyl-substituted benzofurans, steric hindrance from bulky groups (e.g., 4-bromophenylsulfonyl) necessitates longer reaction times for complete functionalization .

Advanced: How do substituents such as bromophenyl and trifluoromethyl influence the electronic properties and reactivity of the furan ring?

Methodological Answer:

- Electronic Effects :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect reduces electron density on the furan ring, increasing susceptibility to nucleophilic attack at C3.

- Bromophenyl : Moderately electron-withdrawing via inductive effects; meta-bromine enhances regioselectivity in cross-coupling reactions.

- Reactivity Analysis :

- Cyclic voltammetry (CV) measures redox potentials to quantify electron deficiency.

- DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic substitution.

Key Evidence : Crystal structures of 3-(4-bromophenylsulfonyl) derivatives reveal distorted dihedral angles (e.g., 117.61° for S1–C12–C17), indicating steric and electronic modulation by substituents .

Advanced: How can researchers resolve discrepancies in crystallographic bond angles or torsional conformations across studies?

Methodological Answer:

- Refinement Protocols : Compare refinement models (e.g., riding vs. independent H-atom placement) and thermal displacement parameters (Ueq).

- Temperature Effects : Account for data collection temperature (e.g., 173 K vs. 296 K) impacting thermal motion .

- Polymorphism Screening : Test multiple crystallization solvents (e.g., benzene vs. ethyl acetate) to identify conformational polymorphs.

Key Evidence : In 2-(4-bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran, bond angle variations (e.g., C6–C5–C4 = 119.38° vs. 121.3° in related derivatives) highlight the role of sulfinyl vs. sulfonyl groups in steric crowding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.